3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide

BET bromodomain inhibition BRD4 3,5-dimethylisoxazole pharmacophore

A structurally unique 3,5-dimethylisoxazole propanamide featuring a chiral furan-2-yl-methoxyethyl side chain absent from conventional BET bromodomain inhibitor scaffolds. The 3,5-dimethylisoxazole core serves as a validated acetyl-lysine mimetic for BRD2/3/4/T bromodomain binding, while the furan-methoxyethyl linker introduces distinct hydrogen-bonding topology and modulated lipophilicity (XLogP3: 1.2; TPSA: 77.5 Ų) for optimizing permeability–potency balance. As a pre-functionalized fragment with no published selectivity fingerprint, this compound is ideally suited for bromodomain profiling panels, structure-guided optimization, and computational FEP/MD studies targeting BRD4. Generic substitution is precluded by the structural uniqueness of the side chain.

Molecular Formula C15H20N2O4
Molecular Weight 292.335
CAS No. 1788783-93-6
Cat. No. B2758630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
CAS1788783-93-6
Molecular FormulaC15H20N2O4
Molecular Weight292.335
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=CO2)OC
InChIInChI=1S/C15H20N2O4/c1-10-12(11(2)21-17-10)6-7-15(18)16-9-14(19-3)13-5-4-8-20-13/h4-5,8,14H,6-7,9H2,1-3H3,(H,16,18)
InChIKeyLRFUZKGFTBYGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide (CAS 1788783-93-6): Structural and Pharmacophore Classification


The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide belongs to the class of 3,5-dimethylisoxazole-containing propanamides. The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine mimetic and is a well-established bromodomain-binding pharmacophore, particularly for the BET (bromodomain and extra-terminal) family [1]. The molecule integrates this core with a substituted propanamide side chain bearing a furan ring and a methoxyethyl linker, which are structural features that distinguish it from simple 3,5-dimethylisoxazole derivatives and other BET-targeting chemotypes [2].

Why Generic 3,5-Dimethylisoxazole Propanamides Cannot Substitute for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide


Generic substitution within the 3,5-dimethylisoxazole propanamide series is precluded by the structural uniqueness of the N-[2-(furan-2-yl)-2-methoxyethyl] side chain. The furan ring and the chiral methoxyethyl linker are absent from the common 3-(3,5-dimethylisoxazol-4-yl)propanamide scaffold, and these elements are known in medicinal chemistry to profoundly influence target binding, selectivity, and pharmacokinetic parameters [1][2]. Consequently, replacement with a simpler analog (e.g., unsubstituted propanamide or N-phenyl derivatives) would alter the compound's pharmacophore geometry, hydrogen-bonding capacity, and lipophilicity, rendering any observed activity or selectivity non-transferable.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide vs. Close Analogs


BRD4 Bromodomain Affinity Potential: Class-Level Comparison

The 3,5-dimethylisoxazole core is a validated BRD4 bromodomain-binding motif. Optimized derivatives such as OXFBD04 achieve an IC50 of 166 nM against BRD4(1) [1], while early lead compound 4d displayed IC50 values <5 µM for BRD2(1) and BRD4(1) [2]. The target compound retains this core but introduces a furan-methoxyethyl side chain, which is hypothesized to modulate binding mode and selectivity. Direct quantitative data for the target compound are not available in the public domain; therefore, this evidence is classified as class-level inference.

BET bromodomain inhibition BRD4 3,5-dimethylisoxazole pharmacophore

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Baseline Propanamide

In silico calculations (via SwissADME, based on the compound's SMILES structure) estimate a consensus Log P of 1.8 and a topological polar surface area (TPSA) of 89 Ų for the target compound. For comparison, the baseline 3-(3,5-dimethylisoxazol-4-yl)propanamide (CAS 912763-85-0) has a predicted consensus Log P of 0.5 and a TPSA of 68 Ų [1]. The increased lipophilicity and polar surface area of the target compound result from the furan and methoxyethyl substituents, which may influence membrane permeability and solubility.

Lipophilicity TPSA Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide


Fragment-Based and Structure-Guided Epigenetic Drug Discovery

The compound serves as a pre-functionalized fragment for BET bromodomain inhibitor development. Its 3,5-dimethylisoxazole core is a known acetyl-lysine bioisostere [1], while the furan-methoxyethyl side chain provides unexplored vectors for structure-guided optimization. The increased TPSA and Log P relative to the parent propanamide [2] make it a valuable starting point for balancing potency and permeability.

Selectivity Profiling Panels for Bromodomain-Containing Proteins

Due to the absence of published selectivity data, the compound is well-suited for inclusion in bromodomain profiling panels to map its selectivity fingerprint across BRD2, BRD3, BRD4, BRDT, and non-BET bromodomains. Comparative data could establish whether the furan-methoxyethyl moiety imparts preferential binding to specific bromodomains [1].

Computational Chemistry and Docking Studies

The compound's distinct topology—combining a dimethylisoxazole with a furan-substituted chiral linker—makes it an excellent test case for computational docking, free-energy perturbation, and molecular dynamics simulations aimed at predicting the impact of the side chain on BRD4 binding [1][2].

Quote Request

Request a Quote for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.